molecular formula C7H2BrClN4 B13026816 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B13026816
M. Wt: 257.47 g/mol
InChI Key: GVFGFAIBVIVECA-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile is an organic compound with the molecular formula C7H2BrClN4. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes bromine, chlorine, and a nitrile group attached to an imidazo[1,2-b]pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine derivatives. The reaction conditions often require the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups such as amines, nitriles, or hydroxyl groups .

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
  • Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Comparison: Compared to similar compounds, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and biological activity. The combination of bromine and chlorine atoms also provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C7H2BrClN4

Molecular Weight

257.47 g/mol

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C7H2BrClN4/c8-5-1-6(9)12-13-4(2-10)3-11-7(5)13/h1,3H

InChI Key

GVFGFAIBVIVECA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)C#N)Br

Origin of Product

United States

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